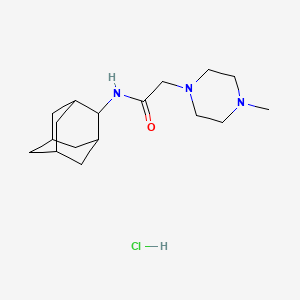
N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride, also known as memantine, is a drug used in the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that regulates glutamate neurotransmission. Memantine has been shown to improve cognitive function in patients with moderate to severe Alzheimer's disease.
Mecanismo De Acción
Memantine works by blocking the excessive activation of NMDA receptors by glutamate, a neurotransmitter that is involved in learning and memory. Excessive activation of NMDA receptors can lead to neuronal damage and death, which is a hallmark of many neurological disorders. By regulating glutamate neurotransmission, N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride helps to protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
Memantine has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It also enhances neurotrophic factors, which are essential for neuronal survival and growth. Memantine has been shown to improve synaptic plasticity, which is the ability of neurons to adapt and change in response to experience and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Memantine has several advantages for lab experiments, including its ability to regulate glutamate neurotransmission and protect neurons from damage. It is also relatively safe and well-tolerated, with few side effects. However, N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has some limitations, including its non-specific binding to other receptors and potential interactions with other drugs.
Direcciones Futuras
There are several future directions for research on N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride, including its potential use in combination with other drugs for the treatment of neurological disorders. Memantine has been shown to have synergistic effects with other drugs, such as cholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease. Other future directions include the development of more specific NMDA receptor antagonists and the investigation of this compound's effects on other neurotransmitter systems, such as dopamine and serotonin.
Métodos De Síntesis
Memantine is synthesized through a multi-step process that involves the reaction of 1-Adamantylamine with 4-Methylpiperazin-1-ylacetyl chloride in the presence of a base. The resulting intermediate is then converted to N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride hydrochloride through a reaction with hydrochloric acid.
Aplicaciones Científicas De Investigación
Memantine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. In Alzheimer's disease, N-2-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has been shown to improve cognitive function and delay disease progression. In Parkinson's disease, this compound has been shown to improve motor function and reduce dyskinesias. In traumatic brain injury and stroke, this compound has been shown to reduce neuronal damage and improve functional outcomes.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O.ClH/c1-19-2-4-20(5-3-19)11-16(21)18-17-14-7-12-6-13(9-14)10-15(17)8-12;/h12-15,17H,2-11H2,1H3,(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUWTGYJUWSXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2C3CC4CC(C3)CC2C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-chloro-2-methoxybenzyl)amino]-2-propanol hydrochloride](/img/structure/B5346342.png)


![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B5346361.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5346363.png)

![methyl 7-methyl-3-oxo-5-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346365.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5346373.png)
![4-({3-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-4-methoxyphenyl}sulfonyl)morpholine](/img/structure/B5346387.png)
![1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5346392.png)
![5-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-N-(tetrahydro-2-furanylmethyl)-2-pyrimidinamine](/img/structure/B5346406.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-methyltetrahydrofuran-2-carboxamide](/img/structure/B5346416.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(tetrahydrofuran-2-yl)acetamide](/img/structure/B5346431.png)
